

A Comprehensive Guide to the Structural Validation of 1-Benzothiophene-5-carbonitrile Derivatives

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Compound of Interest

Compound Name: 1-Benzothiophene-5-carbonitrile

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The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of **1-Benzothiophene-5-carbonitrile**, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of standard analytical techniques and presents experimental data to aid in the unequivocal confirmation of their molecular structures.

Data Presentation: A Comparative Analysis

The following tables summarize key physical and spectroscopic data for **1-Benzothiophene-5-carbonitrile** and representative derivatives. This quantitative data serves as a benchmark for researchers synthesizing similar compounds.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
1-Benzothiophene-5-carbonitrile	C ₉ H ₅ NS	159.21	69
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile	C ₁₀ H ₁₂ N ₂ S	192.29	Not Reported
1-Benzothiophene-5-carbaldehyde	C ₉ H ₆ OS	162.21	Not Reported

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Data for **1-Benzothiophene-5-carbonitrile** is predicted based on spectral data of closely related analogs. Specific experimental data was not available in the searched resources.

Proton	1-Benzothiophene-5-carbonitrile (Predicted)	1-Benzothiophene-5-carbaldehyde
H2	~7.5-7.6	7.63
H3	~7.4-7.5	7.45
H4	~8.0-8.1	8.25
H6	~7.7-7.8	7.95
H7	~7.9-8.0	7.90
CHO	-	10.10

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Data for **1-Benzothiophene-5-carbonitrile** is predicted based on spectral data of closely related analogs. Specific experimental data was not available in the searched resources.

Carbon	1-Benzothiophene-5-carbonitrile (Predicted)
C2	~125
C3	~123
C3a	~139
C4	~127
C5	~110
C6	~130
C7	~124
C7a	~141
CN	~118

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragments (m/z)
1-Benzothiophene-5-carbonitrile	EI	159	132, 115, 89
Benzo[b]thiophene	EI	134	134, 89

Table 5: Infrared (IR) Spectroscopy Data

Functional Group	1-Benzothiophene-5-carbonitrile (Expected, cm ⁻¹)
C≡N Stretch	2220-2260
Aromatic C-H Stretch	3000-3100
Aromatic C=C Stretch	1450-1600

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
- **^1H NMR Spectroscopy:**
 - **Instrument:** A 400 MHz or higher field NMR spectrometer.
 - **Parameters:**
 - **Pulse sequence:** Standard single-pulse experiment.
 - **Number of scans:** 16-64, depending on sample concentration.
 - **Relaxation delay:** 1-2 seconds.
 - **Acquisition time:** 2-4 seconds.
 - **Reference:** Tetramethylsilane (TMS) at 0.00 ppm.
- **^{13}C NMR Spectroscopy:**
 - **Instrument:** A 100 MHz or higher field NMR spectrometer.
 - **Parameters:**
 - **Pulse sequence:** Proton-decoupled pulse sequence.
 - **Number of scans:** 1024 or more, due to the low natural abundance of ^{13}C .
 - **Relaxation delay:** 2-5 seconds.

- Reference: Solvent peak (e.g., CDCl_3 at 77.16 ppm).

Mass Spectrometry (MS)

- Sample Preparation:
 - Electron Ionization (EI): Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane). The sample is introduced via a direct insertion probe or as the effluent from a gas chromatograph.
 - Electrospray Ionization (ESI): Prepare a dilute solution (1-10 $\mu\text{g/mL}$) of the sample in a solvent mixture compatible with LC-MS (e.g., acetonitrile/water with 0.1% formic acid).
- Instrumentation and Analysis:
 - EI-MS: A mass spectrometer equipped with an electron ionization source. The standard electron energy is 70 eV. The instrument is typically a quadrupole or time-of-flight (TOF) analyzer.
 - ESI-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source. Analysis is performed by infusing the sample solution directly or after chromatographic separation.

X-ray Crystallography

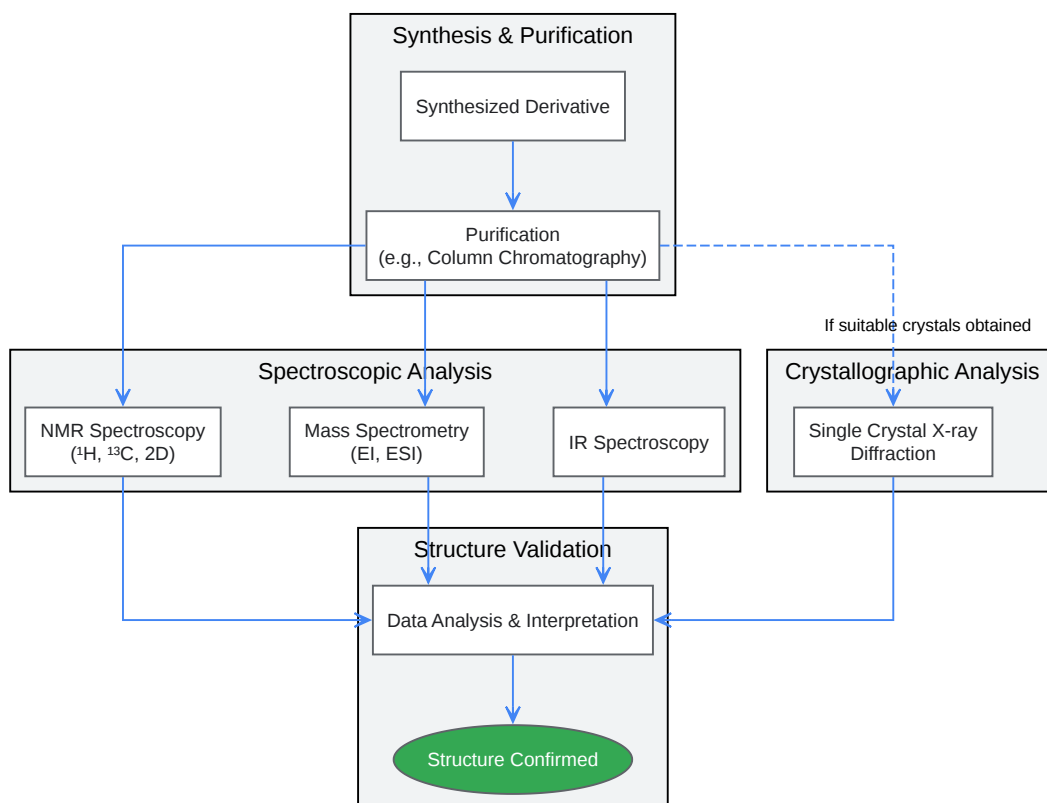
- Crystal Growth: High-quality single crystals are essential. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected.
- Data Collection:
 - The crystal is mounted on a goniometer head and placed in an X-ray diffractometer.
 - The crystal is cooled (often to 100-120 K) to minimize thermal vibrations.
 - A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.

- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the intensities and positions of the reflections.
 - The crystal structure is solved using direct methods or Patterson methods.
 - The atomic positions and thermal parameters are refined until the calculated diffraction pattern matches the experimental data.

Mandatory Visualization

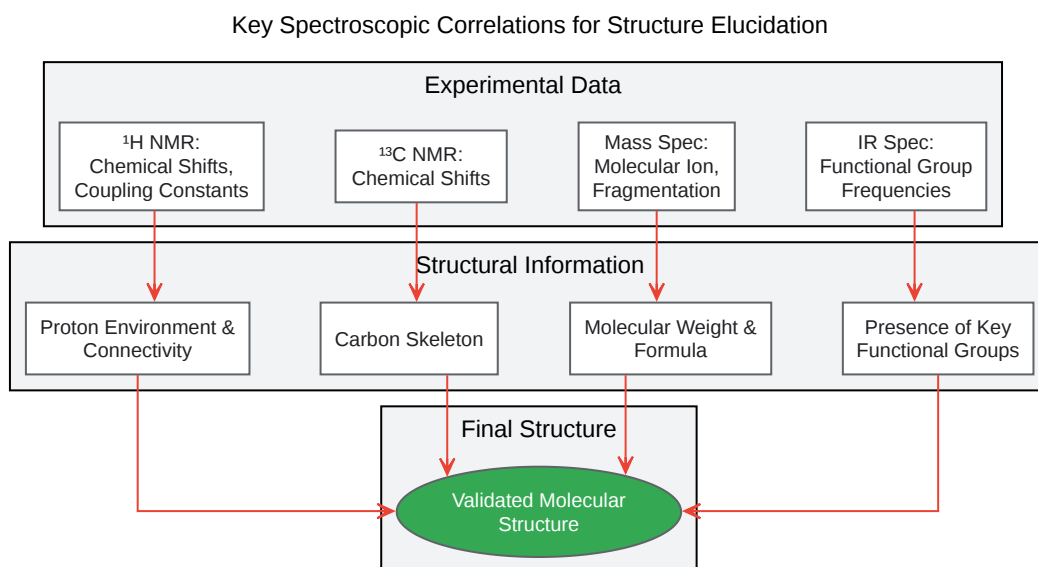
The following diagrams illustrate the logical workflow for the structural validation of **1-Benzothiophene-5-carbonitrile** derivatives.

Structural Validation Workflow for 1-Benzothiophene-5-carbonitrile Derivatives



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Caption: Workflow for the structural validation of **1-Benzothiophene-5-carbonitrile** derivatives.



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Caption: Logical relationships in spectroscopic data interpretation for structural validation.

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